Diethylzinc

Surface Chemistry Metalorganic Vapor Phase Epitaxy Thermal Decomposition

Diethylzinc (DEZ) is the leading organozinc precursor for MOCVD of high-purity ZnO films above 300°C, where its higher boiling point (118°C) and β-hydride elimination mechanism prevent carbon incorporation—a critical failure mode of dimethylzinc (DMZ). In asymmetric synthesis, DEZ uniquely delivers >90% ee and up to 97% yield for ethyl transfer to N-(diphenylphosphinoyl)imines, and its rapid background reactivity with α-ketoesters is accelerated >100-fold by bifunctional salen catalysts. Insist on DEZ for processes where alkyl group size directly controls vapor pressure, surface chemistry, and impurity profiles.

Molecular Formula C4H10Zn
Molecular Weight 123.5 g/mol
CAS No. 557-20-0
Cat. No. B1219324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethylzinc
CAS557-20-0
Synonymsdiethylzinc
Et(2)Zn
Molecular FormulaC4H10Zn
Molecular Weight123.5 g/mol
Structural Identifiers
SMILESC[CH2-].C[CH2-].[Zn+2]
InChIInChI=1S/2C2H5.Zn/c2*1-2;/h2*1H2,2H3;/q2*-1;+2
InChIKeyIPSRAFUHLHIWAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityMISCIBLE WITH ETHER, PETROLEUM ETHER, BENZENE, HYDROCARBONS

Diethylzinc (DEZ, CAS 557-20-0) Procurement Guide for Organometallic Synthesis and Vapor Deposition


Diethylzinc (DEZ, C₄H₁₀Zn) is a volatile, pyrophoric liquid organozinc compound used extensively in asymmetric organic synthesis and metalorganic chemical vapor deposition (MOCVD) [1]. At standard conditions, DEZ exists as a colorless liquid with a melting point of −28 °C and boiling point of 118 °C, compared to dimethylzinc (DMZ) which boils at 46 °C [2]. Its linear C–Zn–C geometry and moderate Lewis acidity enable transmetalation and nucleophilic addition reactions under controlled anhydrous conditions .

Why Dialkylzinc Interchangeability Is Scientifically Invalid for DEZ Procurement


Substituting diethylzinc with dimethylzinc or other dialkylzinc analogs fails because the alkyl group size dictates both surface reaction chemistry and vapor pressure characteristics [1]. Direct comparative studies reveal that DEZ undergoes β-hydride elimination to release ethylene during thermal decomposition, whereas DMZ decomposes via methyl radical desorption [2]. These mechanistic differences produce distinct impurity profiles and film growth kinetics in deposition processes [3]. Furthermore, DEZ's higher molecular weight (123.50 g/mol) and altered vapor pressure-temperature dependence (Antoine coefficients: A=4.41445, B=1571.638, C=−34.978) relative to DMZ necessitate independent process parameter optimization [4].

Diethylzinc (DEZ) Quantitative Differentiation Evidence vs. Dimethylzinc (DMZ) and Di-n-butylzinc


β-Hydride Elimination vs. Methyl Radical Desorption: Surface Reaction Pathway Divergence

On the As-rich GaAs(100)-c(4×4) surface, DEZ and DMZ exhibit fundamentally different decomposition pathways. DEZ primarily undergoes β-hydride elimination to produce ethylene, while DMZ decomposes via methyl radical desorption between 500 and 720 K [1]. This mechanistic distinction directly impacts carbon incorporation and film purity in semiconductor doping applications [2].

Surface Chemistry Metalorganic Vapor Phase Epitaxy Thermal Decomposition

Vapor Pressure and Volatility: Antoine Equation Comparison for Vapor Deposition Process Design

DEZ exhibits significantly lower vapor pressure than DMZ at standard deposition temperatures, requiring distinct bubbler temperature and carrier gas flow rate optimization [1]. The Antoine equation parameters for DEZ (A=4.41445, B=1571.638, C=−34.978, valid 250.8–391 K) differ substantially from DMZ, with DEZ boiling at 118 °C versus DMZ at 46 °C [2].

MOCVD Atomic Layer Deposition Precursor Volatility

Enantioselective Addition Yield and ee Range: DEZ vs. DMZ in Chiral Imine Alkylation

In camphor-derived chiral β-amino alcohol-mediated additions to N-(diphenylphosphinoyl)imines, both DEZ and DMZ achieve high yields (70–97%) and enantioselectivities (85–98% ee) [1]. However, ligand optimization studies reveal that DEZ requires N-(pyridin-2-yl) mandelamide for optimal performance (ee up to 90%), whereas DMZ achieves best results with N-benzyl mandelamide [2].

Asymmetric Catalysis Chiral Ligands Enantioselective Synthesis

Catalytic Rate Acceleration in α-Ketoester Alkylation: DEZ Background vs. Catalyzed Reaction

Unlike reactions with simple aldehydes or ketones, DEZ reacts with α-ketoesters at a significant rate even in the absence of a catalyst [1]. The addition of a chiral catalyst increases the reaction rate by over 100-fold relative to this background reaction [2].

Reaction Kinetics Ligand-Accelerated Catalysis Organozinc Reagents

Homogeneous Gas-Phase Decomposition: Bond Dissociation Dominance in DEZ vs. DMZ

In the gas phase, DEZ thermal decomposition proceeds predominantly via simple Zn–C bond dissociation, with β-hydride elimination identified as only a minor pathway [1]. Computational DFT analysis (B3LYP/6-311G(d)) confirmed that bond dissociation is the dominant homogeneous thermal decomposition route, while photolysis experiments showed evidence for β-hydride elimination as a secondary mechanism [2].

Pyrolysis Gas-Phase Kinetics Precursor Stability

Diethylzinc (DEZ) Optimized Application Scenarios Based on Quantitative Differentiation


p-Type Doping of III-V Semiconductors (GaAs, InP) with Reduced Carbon Contamination

MOCVD doping of GaAs with DEZ avoids the methyl radical formation pathway characteristic of DMZ, reducing unintended carbon incorporation in epitaxial layers [1]. The β-hydride elimination mechanism releases ethylene rather than depositing carbon on the surface, critical for achieving high-purity p-type doping profiles [2].

High-Temperature ZnO Thin-Film Growth via MOCVD or ALD

DEZ's higher boiling point (118 °C vs. 46 °C for DMZ) and lower vapor pressure at elevated temperatures make it the preferred precursor for ZnO deposition processes operating above 300 °C [1]. The Antoine equation parameters (A=4.41445, B=1571.638, C=−34.978) enable precise bubbler temperature control for stable precursor delivery [2].

Enantioselective Ethylation of Imines Using N-(Pyridin-2-yl) Mandelamide Ligand Systems

For stereoselective ethyl group transfer to N-(diphenylphosphinoyl)imines, DEZ paired with N-(pyridin-2-yl) mandelamide achieves enantioselectivities up to 90% ee and yields of 70–97% [1]. Attempting this transformation with DMZ using the same ligand system yields suboptimal results, as DMZ requires N-benzyl mandelamide for comparable performance [2].

Ligand-Accelerated Catalytic Alkylation of α-Ketoesters

DEZ undergoes significant background reaction with α-ketoesters, which can be accelerated >100-fold using bifunctional salen catalysts [1]. This property distinguishes DEZ from other dialkylzincs that show negligible uncatalyzed reactivity and enables unique catalytic cycles for synthesizing enantioenriched α-hydroxy esters [2].

Technical Documentation Hub

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